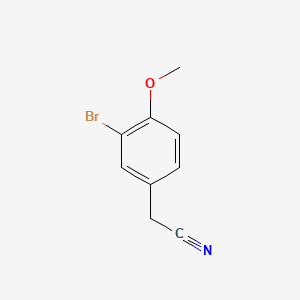

3-Bromo-4-methoxyphenylacetonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJKHHRZMIIEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335030 | |

| Record name | 3-Bromo-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-59-8 | |

| Record name | 3-Bromo-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxybenzyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methoxyphenylacetonitrile (CAS No. 772-59-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-methoxyphenylacetonitrile, a key chemical intermediate with the CAS number 772-59-8. The document details its chemical and physical properties, provides illustrative experimental protocols for its synthesis and subsequent reactions, and explores its applications in synthetic chemistry, particularly in the realm of drug discovery and development. Safety and handling precautions are also addressed. This guide is intended to be a valuable resource for researchers and scientists engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. It is a solid at room temperature and has been identified as a marine-derived natural product found in Aiolochroia crassa.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 772-59-8 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 50.5-56.5 °C | [2] |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetonitrile | |

| Synonyms | 3-Bromo-4-methoxybenzyl cyanide | [1] |

| Purity | >98% (HPLC) is commercially available | [1] |

Synthesis and Purification

Illustrative Synthesis Protocol: Cyanation of 3-Bromo-4-methoxybenzyl Bromide

This protocol is based on the general principles of nucleophilic substitution for the preparation of benzyl cyanides.

Materials:

-

3-Bromo-4-methoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-4-methoxybenzyl bromide (1 equivalent) in a mixture of ethanol and water.

-

Add sodium cyanide (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the remaining aqueous residue with dichloromethane.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to yield a white to off-white solid.[2]

Synthetic Workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the presence of the reactive aryl bromide and nitrile functionalities.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring. This is a widely used strategy in the synthesis of complex molecular scaffolds for drug discovery.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the base, and the solvent.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Concentrate the solution and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Reaction Workflow.

Transformations of the Nitrile Group

The nitrile group can be transformed into other valuable functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(3-bromo-4-methoxyphenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

These transformations make this compound a valuable precursor for a wide range of more complex molecules, including potential pharmaceutical agents.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity and mechanism of action of this compound itself. However, the structural motifs present in this molecule are found in various biologically active compounds.

A prospective analysis based on structurally related compounds suggests potential for this molecule and its derivatives to exhibit a range of pharmacological properties, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[3] The brominated phenyl ring and the methoxy group can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its interaction with biological targets.

Given the absence of specific data, a diagram of a signaling pathway would be purely speculative. Researchers are encouraged to perform biological screening to elucidate the potential therapeutic applications of this compound and its derivatives.

Spectroscopic Data

While a comprehensive set of spectroscopic data is not available in the literature, ¹H NMR data for this compound has been reported.[4] The expected signals would correspond to the aromatic protons, the methylene protons of the acetonitrile group, and the methoxy protons. Further characterization using ¹³C NMR, mass spectrometry, and IR spectroscopy would be necessary to fully confirm the structure and purity of the synthesized compound.

Safety and Handling

Potential Hazards:

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin, eye, and respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its readily transformable functional groups, particularly the aryl bromide and nitrile moieties, make it an attractive starting material for the construction of complex molecular architectures. While its own biological activity remains to be fully explored, its utility as a building block in the synthesis of potentially bioactive compounds is clear. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Bromo-4-methoxyphenylacetonitrile (CAS No: 772-59-8), a brominated aromatic nitrile. This document consolidates essential data including physicochemical parameters, spectral information, and reactivity. Detailed experimental protocols for its synthesis and purity analysis are provided to support researchers in its application. Furthermore, this guide discusses its origin as a marine natural product and explores potential, though currently unconfirmed, biological activities to inform future research and drug development endeavors.

Chemical Identity and Physical Properties

This compound is a white to light yellow crystalline solid.[1] It is classified as a substituted benzeneacetonitrile. Its core structure consists of a benzene ring substituted with bromo, methoxy, and cyanomethyl groups.

Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 772-59-8[2] |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetonitrile[3] |

| Molecular Formula | C₉H₈BrNO[2] |

| Synonyms | 3-Bromo-4-methoxybenzyl cyanide, 2-(3-bromo-4-methoxyphenyl)ethanenitrile[2] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 226.07 g/mol | [2] |

| Melting Point | 50-56.5 °C | [3] |

| Boiling Point | 175-178 °C at 6 mmHg | [4] |

| Appearance | White to light yellow solid/crystalline powder | [1] |

| Solubility | Soluble in Methanol and other common organic solvents like dichloromethane and ethyl acetate. Low solubility in water. | [1][2] |

| Purity | Typically >98% (by HPLC) | [2] |

| Storage | Store at -20°C for long-term stability (≥ 2 years) | [2][4] |

Spectral Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in CDCl₃ are as follows:

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.50 | d |

| Aromatic-H | 7.25 | dd |

| Aromatic-H | 6.89 | d |

| Methoxy (-OCH₃) | 3.90 | s |

| Methylene (-CH₂CN) | 3.68 | s |

Source: Adapted from ChemicalBook, 2023.[5]

Reactivity and Chemical Transformations

The structure of this compound features three key reactive sites: the nitrile group, the aryl bromide, and the benzylic methylene group. These sites allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

-

Nitrile Group Transformations : The cyano group can be hydrolyzed under acidic or basic conditions to form 3-bromo-4-methoxyphenylacetic acid. It can also be reduced to a primary amine, 2-(3-bromo-4-methoxyphenyl)ethan-1-amine, using strong reducing agents like lithium aluminum hydride.

-

Aryl Bromide Transformations : The bromine atom on the aromatic ring is suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Methylene Group Reactivity : The protons on the methylene carbon adjacent to the nitrile group are acidic and can be deprotonated by a strong base to form a carbanion, which can then act as a nucleophile in alkylation or condensation reactions.

Key chemical transformations of the title compound.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and analysis of this compound. These protocols are based on standard methods for analogous compounds and should be adapted and optimized as necessary.

Synthesis via Cyanation of Benzyl Bromide

This procedure describes a common method for synthesizing arylacetonitriles through nucleophilic substitution.

Materials:

-

3-Bromo-4-methoxybenzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Ethyl Acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-4-methoxybenzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

-

Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

General workflow for synthesis and purification.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for assessing the purity of the synthesized compound.

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate at 60% B.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Prepare a stock solution by dissolving ~10 mg of the compound in 10 mL of acetonitrile (1 mg/mL). Dilute this stock solution to 0.1 mg/mL with the initial mobile phase composition for injection.

-

Analysis: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

-

Inject the prepared sample and run the gradient method.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Biological Activity and Significance

Natural Occurrence

This compound is a marine-derived natural product that has been isolated from the sponge Aiolochroia crassa.[2][4] Marine sponges are known to produce a vast array of secondary metabolites, many of which are halogenated and possess significant biological activities.[6]

Potential Biological Activity (Speculative)

To date, specific biological activities for this compound have not been extensively reported in the literature. However, its structural motifs—a brominated phenol derivative—are common in marine natural products known to exhibit a range of pharmacological effects, including antibacterial, antifungal, and cytotoxic activities.[6]

For instance, many bromotyrosine alkaloids isolated from marine sponges inhibit bacterial growth or are cytotoxic to cancer cell lines.[1] The presence of the bromo and methoxy groups on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which may influence its ability to interact with biological targets such as enzymes or cellular membranes.

Given the established bioactivity of structurally related methoxyphenols against foodborne pathogens and the general antimicrobial potential of compounds from Aiolochroia crassa, it is plausible that this compound could exhibit antimicrobial properties.[1][7] A hypothetical mechanism could involve the disruption of the bacterial cell membrane or inhibition of essential enzymes. Further investigation is required to confirm these potential activities.

Hypothetical antibacterial mechanism of action.

Conclusion

This compound is a well-characterized chemical compound with significant potential as a versatile intermediate in synthetic chemistry. Its defined physical properties and predictable reactivity make it a valuable building block for the synthesis of more complex molecules. While its identity as a marine natural product suggests potential for bioactivity, this remains an underexplored area. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to utilize this compound in their synthetic and drug discovery programs.

References

- 1. 772-59-8|2-(3-Bromo-4-methoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 2. This compound | 772-59-8 | MOLNOVA [molnova.com]

- 3. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. molnova.com:443 [molnova.com:443]

- 5. This compound(772-59-8) 1H NMR spectrum [chemicalbook.com]

- 6. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 13C NMR [m.chemicalbook.com]

- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4-methoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 3-Bromo-4-methoxyphenylacetonitrile. Additionally, it explores the potential biological significance of this marine-derived natural product, offering insights for its application in research and drug development.

Molecular Structure and Properties

This compound, also known by its IUPAC name 2-(3-bromo-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile.[1] Its molecular structure consists of a benzene ring substituted with a bromo, a methoxy, and an acetonitrile group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| Molecular Weight | 226.07 g/mol | [2] |

| CAS Number | 772-59-8 | [1][2] |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetonitrile | [1] |

| Synonyms | 3-Bromo-4-methoxybenzyl cyanide | [2] |

| Appearance | White to light yellow solid | |

| Melting Point | 50-53°C | |

| Boiling Point | 175-178°C at 6 mmHg | |

| SMILES | COC1=C(Br)C=C(CC#N)C=C1 | [1] |

| InChI | InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | [3] |

Synthesis

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 3-bromo-4-methoxybenzyl alcohol, which is first converted to the more reactive benzyl halide, followed by cyanation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of p-methoxyphenylacetonitrile and should be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic cyanide salts.[4]

Materials:

-

3-Bromo-4-methoxybenzyl bromide (starting material)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetone (dry)

-

Sodium iodide (NaI, catalytic amount)

-

Benzene or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-methoxybenzyl bromide (1 equivalent), finely powdered sodium cyanide (1.5 equivalents), and a catalytic amount of sodium iodide (0.05 equivalents) in dry acetone.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 16-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the collected solids with a small amount of acetone.

-

Extraction: Combine the filtrates and remove the acetone under reduced pressure. Take up the residual oil in benzene (or another suitable organic solvent) and wash with three portions of hot water to remove any remaining cyanide salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.50 | d | 1H | Aromatic H | [3] |

| 7.25 | dd | 1H | Aromatic H | [3] |

| 6.89 | d | 1H | Aromatic H | [3] |

| 3.90 | s | 3H | -OCH₃ | [3] |

| 3.68 | s | 2H | -CH₂CN | [3] |

d = doublet, dd = doublet of doublets, s = singlet

The downfield shifts of the aromatic protons are consistent with the presence of both electron-withdrawing (bromo and cyano) and electron-donating (methoxy) substituents on the benzene ring. The singlet at 3.90 ppm corresponds to the three protons of the methoxy group, and the singlet at 3.68 ppm is assigned to the two protons of the methylene bridge.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While a specific spectrum for this compound is not available, the expected chemical shifts can be predicted based on known substituent effects.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary C (C-Br) | 110 - 120 |

| Quaternary C (C-OCH₃) | 155 - 165 |

| Aromatic CH | 110 - 135 |

| Quaternary C (C-CH₂CN) | 125 - 135 |

| -CH₂CN | 20 - 30 |

| -OCH₃ | 55 - 65 |

| -CN | 115 - 125 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FT-IR Vibrational Frequencies

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C≡N (nitrile) | 2260 - 2240 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (aryl ether) | 1275 - 1200 |

| C-Br | 680 - 515 |

The presence of a sharp, medium-intensity peak around 2250 cm⁻¹ would be a strong indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak will be observed, which is characteristic of a monobrominated compound.[6]

-

Major Fragments:

-

Loss of a bromine radical (•Br) to give a fragment ion.

-

Loss of the cyanomethyl radical (•CH₂CN).[6]

-

Benzylic cleavage to form a stable tropylium-like ion.

-

Caption: Potential fragmentation pathways in mass spectrometry.

Biological Significance and Potential Applications

This compound has been identified as a natural product isolated from the marine sponge Aiolochroia crassa.[2][7] While there is no specific biological activity reported for this particular compound, other bromotyrosine-derived compounds from Aiolochroia crassa have demonstrated interesting bioactivities.

Potential Areas of Investigation:

-

Antimicrobial Activity: Brominated phenols are known to possess antimicrobial properties.[8] Furthermore, many natural products from marine sponges exhibit potent antibacterial and antifungal activities.

-

Antiparasitic Activity: Given that other compounds from Aiolochroia crassa have shown antiparasitic effects, it would be worthwhile to screen this compound against various parasites.

-

Enzyme Inhibition: The unique electronic and steric properties conferred by the bromo and methoxy groups could make this molecule a candidate for enzyme inhibition studies.[9]

-

Drug Discovery Scaffold: The presence of multiple functional groups (nitrile, bromo, methoxy) makes this compound an attractive starting point for the synthesis of a library of derivatives for drug discovery programs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the bromine atom allows for various cross-coupling reactions to introduce molecular diversity.

Caption: Potential synthetic modifications for drug discovery.

Conclusion

This compound is a readily synthesizable, marine-derived natural product with a well-defined molecular structure. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its spectroscopic characteristics. While its biological activity remains to be fully explored, its structural features and the bioactivities of related compounds suggest that it holds potential as a valuable molecule for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological landscape of this intriguing compound.

References

- 1. This compound, 99% 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 772-59-8 | MOLNOVA [molnova.com]

- 3. This compound(772-59-8) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amsbio.com [amsbio.com]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

Spectroscopic Analysis of 3-Bromo-4-methoxyphenylacetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-bromo-4-methoxyphenylacetonitrile, a compound of interest for researchers, scientists, and drug development professionals. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

Due to the limited availability of experimentally-derived public data for this compound, the following tables summarize the predicted spectral information based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.5 | d | ~2.0 |

| H-5 | ~6.9 | d | ~8.5 |

| H-6 | ~7.2 | dd | ~8.5, 2.0 |

| -CH₂CN | ~3.7 | s | - |

| -OCH₃ | ~3.9 | s | - |

| Predicted in CDCl₃ at 400 MHz |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~125 |

| C-2 | ~135 |

| C-3 | ~112 |

| C-4 | ~155 |

| C-5 | ~112 |

| C-6 | ~130 |

| -CH₂CN | ~23 |

| -CN | ~117 |

| -OCH₃ | ~56 |

| Predicted in CDCl₃ at 100 MHz |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) stretch | 2260 - 2220 | Medium |

| C-H (Aromatic) stretch | ~3050 | Medium-Weak |

| C-H (Aliphatic) stretch | 2950 - 2850 | Medium |

| C=C (Aromatic) stretch | 1600 - 1450 | Medium-Strong |

| C-O (Aryl ether) stretch | ~1250 | Strong |

| C-Br stretch | 680 - 550 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 225/227 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |

| 146 | [M - Br]⁺ |

| 186/188 | [M - CH₂CN]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, accurately weigh 5-25 mg of the solid compound.[1] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

To ensure homogeneity, gently vortex or sonicate the mixture until the solid is completely dissolved.

-

Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a single, clean infrared-transparent salt plate (e.g., NaCl or KBr) on a clean surface.[3]

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting interferogram using a Fourier transform to obtain the infrared spectrum.[4]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI) :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Heat the probe to volatilize the sample into the ion source.[5]

-

In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).[6] This will cause the molecules to ionize and fragment.[5]

-

-

Mass Analysis and Detection :

-

Accelerate the resulting ions out of the ion source and into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical compound.

References

An In-depth Technical Guide on the Solubility of 3-Bromo-4-methoxyphenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methoxyphenylacetonitrile, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a representative synthetic workflow.

Core Data Presentation: Solubility Profile

The solubility of this compound has been qualitatively and quantitatively assessed in a range of common organic solvents. The available data is summarized in the table below for easy comparison. It is important to note that comprehensive quantitative solubility data for this specific compound is not widely published, and the information provided is based on available chemical supplier data and extrapolated knowledge of similar chemical structures.

| Solvent | Chemical Class | Formula | Polarity (Dielectric Constant) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | (CH₃)₂SO | 47.2 | 55 mg/mL (243.29 mM) |

| Methanol | Alcohol | CH₃OH | 32.7 | Soluble |

| Dichloromethane | Halogenated Alkane | CH₂Cl₂ | 9.1 | Soluble |

| Chloroform | Halogenated Alkane | CHCl₃ | 4.8 | Soluble |

| Ethyl Acetate | Ester | C₄H₈O₂ | 6.0 | Soluble |

| Water | Protic Solvent | H₂O | 80.1 | Low solubility, practically insoluble |

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound. This protocol is a generalized procedure based on established laboratory techniques.[1]

Objective: To determine the qualitative and quantitative solubility of this compound in a selection of organic solvents.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure for Qualitative Solubility Determination:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[1]

-

Solvent Addition: Add 0.75 mL of the selected solvent in small portions.[1]

-

Mixing: After each addition, cap the test tube and shake it vigorously for at least 30 seconds.[1]

-

Observation: Visually inspect the solution for any undissolved solid. A compound is considered "soluble" if it completely dissolves. If solid material remains, it is considered "insoluble" or "sparingly soluble."

-

Record Results: Document the observations for each solvent tested.

Procedure for Quantitative Solubility Determination (Equilibrium Solubility Method):

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) to equilibrate.

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining micro-particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, based on common organic synthesis reactions for similar compounds.

Caption: A plausible synthetic route for this compound.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended to perform detailed solubility studies under the exact conditions of the intended process.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-methoxyphenylacetonitrile Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-Bromo-4-methoxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways, primarily depending on the availability of starting materials. The core transformations involve either the introduction of the bromo substituent onto a pre-existing 4-methoxyphenylacetonitrile framework or the construction of the acetonitrile sidechain on a brominated precursor. The most common and practical starting materials include:

-

4-Hydroxybenzonitrile: A versatile starting point that allows for bromination followed by methylation.

-

3-Bromo-4-methoxybenzaldehyde: A key intermediate that can be converted to the target nitrile through various methods.

-

4-Methoxyphenylacetonitrile: A direct precursor that can undergo electrophilic bromination.

-

3-Amino-4-methoxyphenylacetonitrile: A precursor for the Sandmeyer reaction to introduce the bromo group.

This guide will focus on the most well-documented and practical of these routes.

Synthesis Starting from 4-Hydroxybenzonitrile

This is a robust two-step approach that begins with the bromination of the commercially available 4-hydroxybenzonitrile, followed by methylation of the hydroxyl group.

Bromination of 4-Hydroxybenzonitrile

The first step involves the electrophilic bromination of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol:

-

Materials:

-

4-Hydroxybenzonitrile (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF)

-

Iodine (catalyst)

-

Bromine (Br₂)

-

-

Procedure:

-

To a mixture of 4-hydroxybenzonitrile (24.8 mmol) in dichloromethane (5 mL) and N,N-dimethylformamide (1 mL), add iodine (1.3 mmol) as a catalyst.

-

Cool the mixture and add bromine (6.9 mmol).

-

Stir the reaction mixture for 10 hours between -5°C and 10°C.

-

After the reaction is complete, quench the reaction and wash the filter cake with dichloromethane.

-

Dry the resulting solid to obtain 3-bromo-4-hydroxybenzonitrile.[1]

-

-

Quantitative Data: A yield of 88.2% has been reported for this reaction.[1]

Methylation of 3-Bromo-4-hydroxybenzonitrile

The subsequent step is the methylation of the hydroxyl group of 3-bromo-4-hydroxybenzonitrile to afford the final product. This is typically achieved via a Williamson ether synthesis.

Experimental Protocol (Adapted for Methylation):

-

Materials:

-

3-Bromo-4-hydroxybenzonitrile (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

-

Procedure:

-

A solution of 3-bromo-4-hydroxybenzonitrile (75.8 mmol) and anhydrous potassium carbonate (296.7 mmol) in acetone (120 mL) is stirred at room temperature for 30 minutes.

-

Add the methylating agent (e.g., methyl iodide, ~1.1-1.5 eq) to the mixture.

-

Reflux the reaction mixture for several hours and monitor by TLC.

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue is then taken up in an organic solvent and washed with water to remove any remaining inorganic impurities.

-

The organic layer is dried over anhydrous sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

-

Quantitative Data Summary for Route 1

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 4-Hydroxybenzonitrile | 3-Bromo-4-hydroxybenzonitrile | Br₂, I₂, CH₂Cl₂, DMF | 88.2%[1] |

| 2 | 3-Bromo-4-hydroxybenzonitrile | This compound | CH₃I (or (CH₃)₂SO₄), K₂CO₃, Acetone | - |

Note: The yield for the methylation step is not explicitly reported for this specific substrate but is generally high for this type of reaction.

Logical Workflow for Synthesis from 4-Hydroxybenzonitrile

Caption: Synthetic pathway from 4-Hydroxybenzonitrile.

Synthesis Starting from 3-Bromo-4-methoxybenzaldehyde

This route involves the conversion of the aldehyde functional group into a nitrile. A common method is the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a benzyl halide, and finally cyanation.

Reduction of 3-Bromo-4-methoxybenzaldehyde to (3-Bromo-4-methoxyphenyl)methanol

Experimental Protocol:

-

Materials:

-

3-Bromo-4-methoxybenzaldehyde (1.0 eq)

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-4-methoxybenzaldehyde in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess NaBH₄ by carefully adding dilute hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (3-Bromo-4-methoxyphenyl)methanol.

-

Conversion to 3-Bromo-4-methoxybenzyl Bromide

Experimental Protocol:

-

Materials:

-

(3-Bromo-4-methoxyphenyl)methanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂) for the chloride

-

Anhydrous diethyl ether or dichloromethane

-

-

Procedure:

-

Dissolve (3-Bromo-4-methoxyphenyl)methanol in an anhydrous solvent like diethyl ether or dichloromethane in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (for the bromide) or thionyl chloride (for the chloride) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture over ice water to quench.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-4-methoxybenzyl halide.

-

Cyanation of 3-Bromo-4-methoxybenzyl Bromide

This final step involves a nucleophilic substitution of the halide with a cyanide salt.

Experimental Protocol:

-

Materials:

-

3-Bromo-4-methoxybenzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol/Water or Acetone

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-4-methoxybenzyl bromide in a suitable solvent system such as an ethanol/water mixture or acetone.[2]

-

Add sodium cyanide (approximately 1.1 to 1.5 equivalents).[2]

-

Heat the reaction mixture to reflux and monitor by TLC.[2]

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.[3]

-

Quantitative Data Summary for Route 2

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 3-Bromo-4-methoxybenzaldehyde | (3-Bromo-4-methoxyphenyl)methanol | NaBH₄, Methanol | - |

| 2 | (3-Bromo-4-methoxyphenyl)methanol | 3-Bromo-4-methoxybenzyl bromide | PBr₃, Et₂O | - |

| 3 | 3-Bromo-4-methoxybenzyl bromide | This compound | NaCN, Ethanol/Water | - |

Logical Workflow for Synthesis from 3-Bromo-4-methoxybenzaldehyde

Caption: Synthetic pathway from 3-Bromo-4-methoxybenzaldehyde.

Other Potential Synthetic Routes

Direct Bromination of 4-Methoxyphenylacetonitrile

A seemingly straightforward approach is the direct electrophilic bromination of 4-methoxyphenylacetonitrile. However, this reaction may present challenges with regioselectivity and potential side reactions involving the benzylic protons.

Proposed Experimental Protocol:

-

Materials:

-

4-Methoxyphenylacetonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., Acetic acid, Dichloromethane, or Carbon tetrachloride)

-

-

Procedure:

-

Dissolve 4-methoxyphenylacetonitrile in the chosen solvent.

-

Slowly add the brominating agent (NBS or a solution of Br₂) to the reaction mixture, potentially with a radical initiator if benzylic bromination is a competing pathway to be avoided, or under conditions that favor aromatic substitution.

-

Stir the reaction at an appropriate temperature (room temperature or elevated) and monitor by TLC.

-

Upon completion, work up the reaction by washing with aqueous sodium thiosulfate (if Br₂ is used) and sodium bicarbonate solutions.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Sandmeyer Reaction of 3-Amino-4-methoxyphenylacetonitrile

The Sandmeyer reaction is a classic method for introducing a bromo group onto an aromatic ring from a primary amine via a diazonium salt intermediate.

General Experimental Protocol:

-

Step 1: Diazotization

-

Suspend 3-amino-4-methoxyphenylacetonitrile in an aqueous acidic solution (e.g., HBr or HCl).

-

Cool the suspension to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Step 2: Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then gently heat until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic extract, dry, concentrate, and purify.

-

References

A Technical Guide to the Reactivity and Synthetic Utility of 3-Bromo-4-methoxyphenylacetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-4-methoxyphenylacetonitrile is a highly versatile bifunctional building block in modern organic synthesis. Its structure incorporates three key points of reactivity: a transformable nitrile group, a bromine-substituted aromatic ring amenable to cross-coupling reactions, and an acidic benzylic methylene bridge. This unique combination allows for diverse and strategic molecular elaboration, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] This guide provides a comprehensive overview of its chemical reactivity, supported by experimental protocols, quantitative data, and logical workflow diagrams.

Core Reactive Centers

The synthetic potential of this compound is derived from three primary reactive sites, each offering a distinct avenue for chemical modification. The strategic and sequential manipulation of these sites is key to its utility in multi-step synthesis.[1]

-

The Nitrile Group: A strongly polarized and electrophilic functional group that can be converted into amines, carboxylic acids, aldehydes, and ketones.[1][2]

-

The Aryl-Bromine Bond: Enables the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of metal-catalyzed cross-coupling reactions.[1]

-

The Benzylic Methylene Group: The protons on the carbon adjacent to the nitrile group (α-carbon) are acidic, allowing for deprotonation to form a nucleophilic carbanion.[1][3]

Transformations of the Functional Groups

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can be readily converted into other essential moieties.[1]

-

Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(3-Bromo-4-methoxyphenyl)acetic acid. This is a fundamental transformation for introducing a carboxylic acid group, a common feature in biologically active molecules.[1][4]

-

Reduction to Primary Amines: Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation, convert the nitrile group into a primary amine, yielding 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine.[1][5]

-

Reaction with Organometallic Reagents: Grignard (R-MgX) or organolithium (R-Li) reagents add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone.[4][6]

Reactions at the Aryl-Bromine Bond

The bromine atom serves as a key site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.

-

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl or substituted styrene structures.[1][7]

-

Buchwald-Hartwig Amination: A powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine, or an ammonia equivalent, using a palladium catalyst.[8][9] This reaction is pivotal in synthesizing arylamines, which are prevalent in pharmaceuticals.[9]

-

Grignard Reagent Formation: The aryl bromide can react with magnesium metal in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent, (2-cyano-2-(4-methoxy-3-bromophenyl)ethyl)magnesium bromide. This transforms the electrophilic aryl carbon into a potent nucleophile.[10]

Reactions of the Benzylic Methylene Group

The protons on the carbon alpha to the nitrile group are acidic (pKa ≈ 25-30 in DMSO for acetonitrile) and can be abstracted by a strong base (e.g., n-BuLi, LiHMDS) to generate a resonance-stabilized carbanion.[1][3] This nucleophile can then react with various electrophiles.

-

Alkylation and Acylation: The carbanion can be readily alkylated with alkyl halides or acylated with acid chlorides or anhydrides to introduce new carbon chains or acyl groups at the benzylic position.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key transformations. Note that some data is adapted from reactions on structurally analogous arylacetonitriles.

| Reaction Type | Reagents & Conditions | Product | Yield (%) | Reference(s) |

| Nitrile Hydrolysis | 6M NaOH (aq), Ethanol, Reflux | 2-(3-Bromo-4-methoxyphenyl)acetic acid | >90% (Typical) | [1] |

| Nitrile Reduction | 1. LiAlH₄, THF, 0 °C to RT2. H₂O | 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine | High (Typical) | [1][5] |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Biaryl derivative | 70-95% | [1][7] |

| Buchwald-Hartwig | Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | N-Aryl derivative | 65-90% | [9][11] |

| Benzylic Alkylation | 1. n-BuLi, THF, -60 °C2. Alkyl Halide (R-X) | α-Alkyl-3-bromo-4-methoxyphenylacetonitrile | Variable | [1] |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, Reflux | 2-Bromo-2-(3-bromo-4-methoxyphenyl)acetonitrile | ~97% (Typical for benzylic bromination) | [12] |

Experimental Protocols

Protocol 4.1: Base-Catalyzed Hydrolysis of the Nitrile Group

This protocol describes the conversion of this compound to 2-(3-Bromo-4-methoxyphenyl)acetic acid.[1]

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add a 6M aqueous solution of sodium hydroxide (NaOH) (3-5 eq).

-

Reflux: Heat the mixture to reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all starting material is consumed.

-

Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2. The carboxylic acid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-(3-Bromo-4-methoxyphenyl)acetic acid.

Protocol 4.2: Suzuki Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of the aryl bromide.[13]

-

Inert Atmosphere: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water).

-

Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination

This protocol outlines the synthesis of an N-aryl product via Buchwald-Hartwig amination.[9]

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Solvent and Heating: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Wash the filtrate with brine, dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired arylamine product.

Synthetic Strategy and Workflow Visualization

The multiple reactive sites on this compound allow for its use in complex, multi-step synthetic pathways. A logical workflow often involves protecting or reacting one functional group before addressing another, enabling the construction of highly functionalized molecules.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. The predictable and distinct reactivity of its nitrile, aryl bromide, and active methylene functionalities provides chemists with a robust tool for the efficient construction of diverse and complex molecular architectures.[1] Its utility in generating precursors for high-value compounds underscores its importance in modern chemical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. adichemistry.com [adichemistry.com]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Potential Biological Activities of 3-Bromo-4-methoxyphenylacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Prospects

Introduction

3-Bromo-4-methoxyphenylacetonitrile is a halogenated and methoxylated phenylacetonitrile identified as a natural product derived from the marine sponge Aiolochroia crassa.[1] While direct biological data on this specific compound is limited in publicly available literature, its structural motifs—a brominated and methoxylated phenyl ring coupled with a reactive acetonitrile group—are features present in numerous molecules with well-documented pharmacological activities. This technical guide consolidates evidence from structurally analogous compounds to build a strong rationale for investigating the potential anticancer, antimicrobial, and anti-inflammatory properties of this compound and its derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a predictive overview and detailed experimental frameworks for future research.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this compound are predicted to exhibit significant biological activities. The presence of a bromine atom and a methoxy group on the phenyl ring can modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, often enhancing its interaction with biological targets.

Anticancer Potential

The combination of bromo and methoxy substitutions on aromatic rings is a common feature in a variety of potent anticancer agents.[2][3]

-

Cytotoxicity: Bromophenol derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[2][3] For instance, certain brominated N-(5-methoxyphenyl) methoxybenzenesulphonamides have been shown to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[2] Similarly, various methoxyphenyl compounds, including chalcones and 1,3,4-thiadiazole derivatives, have displayed notable antiproliferative activity.[4][5] The 3-methoxyphenyl group, in particular, has been identified as a significant contributor to the cytotoxic activity of some thiadiazole derivatives.[4]

-

Mechanism of Action: A plausible mechanism for the anticancer activity of these derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Some bromophenol hybrids have been observed to induce cell cycle arrest at the G0/G1 phase in lung cancer cells.[2] Methoxyflavone analogs are also known to induce apoptosis through the modulation of various signaling pathways.[6] Given these precedents, this compound derivatives are strong candidates for investigation as novel anticancer agents.

Antimicrobial Activity

Phenylacetonitrile and its derivatives have been investigated for their antimicrobial properties. The nitrile group can be a key pharmacophore in various antimicrobial agents.

-

Antibacterial Effects: Studies on substituted phenylacrylonitrile derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported in the mg/mL range for some compounds.[7] Furthermore, metal complexes of substituted phenylacetonitrile have exhibited greater biological activity than some conventional antibiotics like tetracycline.[8] The lipophilic nature imparted by the bromo and methoxy groups may enhance the ability of this compound derivatives to penetrate bacterial cell membranes.

Anti-inflammatory Properties

Compounds containing bromophenol and methoxyphenyl structures have been reported to possess anti-inflammatory activity.

-

Inhibition of Inflammatory Mediators: Bromophenols isolated from marine algae have shown a range of bioactivities, including anti-inflammatory effects.[9] For example, 3-bromo-4,5-dihydroxybenzaldehyde was found to suppress inflammation in keratinocytes by modulating the MAPK and NF-κB signaling pathways.[9] Additionally, synthetic chalcones with methoxyphenyl groups have been shown to exert significant anti-inflammatory effects, mediated in part through the induction of heme oxygenase-1 (HO-1).[10] Phthalide derivatives containing substituted phenyl groups have also been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells.[11] These findings suggest a strong potential for this compound derivatives to act as anti-inflammatory agents.

Data Presentation: Illustrative Quantitative Data

While specific quantitative data for this compound is not yet available, the following tables illustrate how such data would be presented for its derivatives, based on representative values from analogous compounds.

Table 1: Hypothetical Anticancer Activity (IC₅₀ Values)

| Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) |

| Derivative A | MCF-7 (Breast) | 15.2 |

| Derivative A | A549 (Lung) | 21.8 |

| Derivative B | PC-3 (Prostate) | 9.5 |

| Derivative B | HeLa (Cervical) | 12.1 |

| Positive Control (e.g., Doxorubicin) | MCF-7 (Breast) | 0.8 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Hypothetical Antimicrobial Activity (MIC Values)

| Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| Derivative C | 32 | 64 | 128 |

| Derivative D | 16 | 32 | 64 |

| Positive Control (e.g., Ciprofloxacin) | 0.5 | 0.25 | N/A |

| Positive Control (e.g., Fluconazole) | N/A | N/A | 8 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well sterile microplates

-

-

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

-

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[13]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound and standard antibiotics

-

96-well sterile microplates

-

-

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in a 96-well plate.[13]

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[13][14]

-

Inoculation: Add the diluted microbial inoculum to each well of the plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).[13]

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.[13]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[15]

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent

-

96-well sterile microplates

-

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Create a standard curve using sodium nitrite. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

-

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like a this compound derivative.

References

- 1. This compound | 772-59-8 | MOLNOVA [molnova.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 7. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. myadlm.org [myadlm.org]

- 15. apec.org [apec.org]

The Strategic Role of 3-Bromo-4-methoxyphenylacetonitrile in Modern Drug Discovery: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – As the landscape of pharmaceutical research evolves, the demand for versatile and strategically functionalized chemical intermediates has never been greater. Among these, 3-Bromo-4-methoxyphenylacetonitrile has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, chemical properties, and critical applications of this intermediate in the creation of next-generation therapeutics.

Physicochemical Properties and Synthesis

This compound is a crystalline solid at room temperature, characterized by its unique substitution pattern which offers multiple avenues for synthetic elaboration. The presence of a bromine atom facilitates various cross-coupling reactions, while the nitrile group can be readily transformed into other key functional groups, such as primary amines.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Melting Point | 50-53 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Synthetic Protocol: From 3-Bromo-4-methoxybenzaldehyde to this compound

A common and efficient synthetic route to this compound begins with the commercially available 3-Bromo-4-methoxybenzaldehyde. The synthesis is a two-step process involving the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to the benzyl bromide and subsequent cyanation.

Experimental Protocol:

Step 1: Reduction of 3-Bromo-4-methoxybenzaldehyde to (3-Bromo-4-methoxyphenyl)methanol

-

To a stirred solution of 3-Bromo-4-methoxybenzaldehyde (1.0 eq) in methanol (10 vol) at 0 °C, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 vol).

-

Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield (3-Bromo-4-methoxyphenyl)methanol as a crude product, which can be used in the next step without further purification.

Step 2: Bromination and Cyanation to yield this compound

-

Dissolve the crude (3-Bromo-4-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM) (10 vol) and cool to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (0.5 eq) dropwise, maintaining the temperature below 5 °C.

-